molecular formula C18H18F2N2O3 B3119420 N-[4-(acetylamino)phenyl]-2-(3,5-dimethylphenoxy)-2,2-difluoroacetamide CAS No. 251097-73-1

N-[4-(acetylamino)phenyl]-2-(3,5-dimethylphenoxy)-2,2-difluoroacetamide

Cat. No.: B3119420
CAS No.: 251097-73-1
M. Wt: 348.3 g/mol
InChI Key: UXNPQELGLLAUAT-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-2-(3,5-dimethylphenoxy)-2,2-difluoroacetamide is a chemical compound known for its unique structure and properties. It is extensively used in scientific research due to its diverse applications in various fields, including pharmaceuticals, materials science, and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-2-(3,5-dimethylphenoxy)-2,2-difluoroacetamide typically involves a multi-step process. One common method includes the following steps:

    Acetylation: The starting material, 4-aminophenol, undergoes acetylation to form N-(4-acetylamino)phenol.

    Etherification: The acetylated product is then reacted with 3,5-dimethylphenol in the presence of a suitable base to form the ether linkage.

    Fluorination: Finally, the difluoroacetamide group is introduced through a fluorination reaction using a difluoroacetylating agent.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-2-(3,5-dimethylphenoxy)-2,2-difluoroacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-2-(3,5-dimethylphenoxy)-2,2-difluoroacetamide is widely used in scientific research for its diverse applications:

    Pharmaceuticals: It serves as a precursor or intermediate in the synthesis of various drugs.

    Materials Science: The compound is used in the development of advanced materials with specific properties.

    Biochemistry: It is employed in biochemical assays and studies to understand molecular interactions and pathways.

Mechanism of Action

The mechanism by which N-[4-(acetylamino)phenyl]-2-(3,5-dimethylphenoxy)-2,2-difluoroacetamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(acetylamino)phenyl]-2-(3,5-dimethylphenoxy)-2,2-difluoroacetamide: shares similarities with other difluoroacetamide derivatives and phenoxy compounds.

    Difluoroacetamide Derivatives: These compounds have similar structural features and may exhibit comparable reactivity and applications.

    Phenoxy Compounds: Compounds with phenoxy groups often share similar chemical properties and can undergo analogous reactions.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties. This makes it a valuable tool in various research and industrial applications.

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-(3,5-dimethylphenoxy)-2,2-difluoroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F2N2O3/c1-11-8-12(2)10-16(9-11)25-18(19,20)17(24)22-15-6-4-14(5-7-15)21-13(3)23/h4-10H,1-3H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXNPQELGLLAUAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC(C(=O)NC2=CC=C(C=C2)NC(=O)C)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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